(5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride
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Overview
Description
(5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring and a prop-2-ynoxy group attached to a methanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and propargyl bromide.
Formation of Prop-2-ynoxy Group: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde reacts with propargyl bromide in the presence of a base such as potassium carbonate to form 5-chloro-2-prop-2-ynoxybenzaldehyde.
Reduction to Methanamine: The aldehyde group of 5-chloro-2-prop-2-ynoxybenzaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.
Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt of (5-Chloro-2-prop-2-ynoxyphenyl)methanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other substituents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-pyrazinyl)methanamine hydrochloride
- Methenamine
- Imidazole-containing compounds
Uniqueness
(5-Chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chloro-substituted phenyl ring and a prop-2-ynoxy group makes it versatile for various chemical transformations and applications. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and biological activity.
Properties
IUPAC Name |
(5-chloro-2-prop-2-ynoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO.ClH/c1-2-5-13-10-4-3-9(11)6-8(10)7-12;/h1,3-4,6H,5,7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBZJOXONWQGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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